alpha-Hydroxy Olopatadine Hydrochloride

Vue d'ensemble

Description

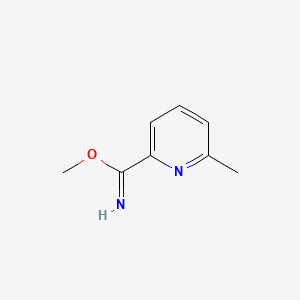

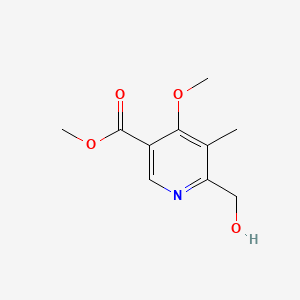

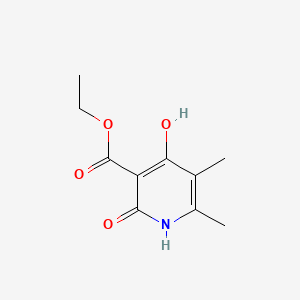

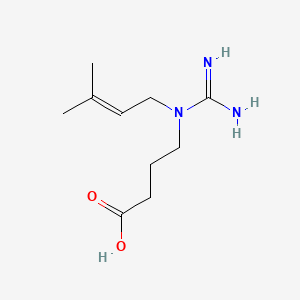

Alpha-Hydroxy Olopatadine Hydrochloride is a compound with the molecular formula C21H23NO4.ClH and a molecular weight of 389.87 . It is used as an impurity reference material . Olopatadine, a selective histamine H1 antagonist and mast cell stabilizer, is used to treat allergic conjunctivitis and rhinitis .

Chemical Reactions Analysis

A study on the degradation profiles of Olopatadine Hydrochloride in eye drops subjected to heat and filtration methods of sterilization has been conducted . The study found that heat sterilization yields a higher content of olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .Physical And Chemical Properties Analysis

Alpha-Hydroxy Olopatadine Hydrochloride is a neat product with a molecular formula of C21H23NO4.ClH and a molecular weight of 389.87 .Applications De Recherche Scientifique

Treatment of Allergic Eye Conditions

Alpha-Hydroxy Olopatadine Hydrochloride is used in the treatment of allergic eye conditions . It has been used in the development of bioadhesive ocular inserts for treating these conditions with sustained ocular delivery, which reduces the dosing frequency .

Sustained Drug Release

The compound has been used in the formulation of ocular inserts that show sustained drug release . This is achieved through bioadhesion, which increases the residence time in the eye .

Development of Ocular Inserts

Alpha-Hydroxy Olopatadine Hydrochloride has been used in the development of ocular inserts . These inserts are prepared using a solvent casting technique and are characterized in vitro for drug release studies .

Sterilization Studies

The compound has been used in sterilization studies . A validated ultra-high performance liquid chromatography (UHPLC) method has been proposed and used for the determination of alpha-Hydroxy Olopatadine Hydrochloride degradation products in olopatadine 1 mg mL −1 eye drops solution under the influence of two different sterilization methods, heating and filtration .

Degradation Studies

Alpha-Hydroxy Olopatadine Hydrochloride has been used in degradation studies . The compound shows strong degradation under oxidative and moderate degradation under photolytic environment .

Determination of Antihistaminic Drugs

The compound has been used in the determination of antihistaminic drugs . Standard solutions of the compound in concentrations ranging from 10–100 µg mL −1 have been used .

Mécanisme D'action

- Histamine H1 Receptors : α-Hydroxy Olopatadine Hydrochloride selectively antagonizes histamine H1 receptors. These receptors play a crucial role in allergic responses, and their blockade reduces the effects of histamine, a primary inflammatory mediator .

- Protein S100-A1 and S100-A2 : It also acts as an antagonist for these proteins, although their specific roles in the context of α-Hydroxy Olopatadine Hydrochloride are not fully elucidated .

- By inhibiting histamine release from mast cells, α-Hydroxy Olopatadine Hydrochloride attenuates allergic reactions. It also stabilizes rodent basophils and human conjunctival mast cells, preventing histamine release .

- The unique receptor binding pocket of α-Hydroxy Olopatadine Hydrochloride contributes to its high selectivity for histamine H1 receptors .

Target of Action

Mode of Action

Safety and Hazards

Olopatadine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and very toxic to aquatic life . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Orientations Futures

Olopatadine hydrochloride is used for the symptomatic treatment of ocular itching associated with allergic conjunctivitis in ophthalmic formulations and seasonal allergic rhinitis in intranasal formulations . It is currently marketed under several brand names, including Pazeo, Patanase, and Opatanol . Future research may focus on improving the efficacy and safety of this compound in treating allergic conditions.

Propriétés

IUPAC Name |

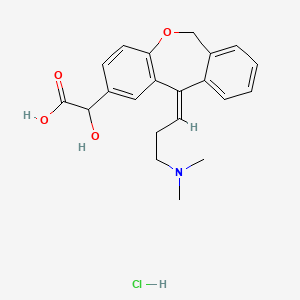

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4.ClH/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25;/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25);1H/b17-8-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDGXVLFDZCQQA-LIUCOPNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857809 | |

| Record name | {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}(hydroxy)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Hydroxy Olopatadine Hydrochloride | |

CAS RN |

1331668-21-3 | |

| Record name | {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}(hydroxy)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)

![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)